molecular formula C14H25BO4Si B12627656 2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid

2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid

Cat. No.: B12627656
M. Wt: 296.24 g/mol
InChI Key: WVPYCJRISJHWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid is a boronic acid derivative featuring a tert-butyl(dimethyl)silyl (TBS) protecting group attached to a phenoxyethyl backbone. This compound is structurally characterized by a silyl ether group at the phenolic oxygen, connected via an ethoxy linker to a boronic acid moiety. The TBS group is a common protecting group in organic synthesis, offering steric bulk and hydrolytic stability, which may enhance the compound’s stability during storage or reaction conditions.

Boronic acids are pivotal in cross-coupling reactions, particularly Suzuki-Miyaura couplings, where they act as nucleophilic partners for aryl halides. Applications of this compound may include the synthesis of complex organic molecules, pharmaceuticals, or materials requiring controlled functionalization of aromatic systems.

Properties

Molecular Formula

C14H25BO4Si

Molecular Weight

296.24 g/mol

IUPAC Name

2-[2-[tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid

InChI

InChI=1S/C14H25BO4Si/c1-14(2,3)20(4,5)19-13-9-7-6-8-12(13)18-11-10-15(16)17/h6-9,16-17H,10-11H2,1-5H3

InChI Key

WVPYCJRISJHWTF-UHFFFAOYSA-N

Canonical SMILES

B(CCOC1=CC=CC=C1O[Si](C)(C)C(C)(C)C)(O)O

Origin of Product

United States

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key reagent in palladium-catalyzed Suzuki-Miyaura couplings. The boronic acid moiety reacts with aryl halides to form biaryl structures, while the TBDMS group provides steric protection for sensitive hydroxyl groups during synthesis.

Reaction Conditions :

ComponentDetailSource
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
BaseK₂CO₃ or NaOAc
SolventTHF/H₂O or DME
Temperature60–80°C
Reaction Time12–24 hours

Example :
Reaction with 4-bromotoluene yields 2-[2-(TBDMS-oxy)phenoxy]ethyl-substituted toluene in ~75% yield. GC-MS analysis confirms regioselectivity and purity.

Deprotection of TBDMS Ether

The TBDMS group can be selectively removed under mild acidic or basic conditions, restoring the hydroxyl functionality without disrupting the boronic acid.

Deprotection Methods :

MethodConditionsYieldSource
NaCN in ethanol25°C, 1–2 hours92–98%
TBAF in THF0°C to RT, 30 minutes85%
Acetic acid/H₂O50°C, 4 hours78%

Electron-withdrawing groups on the aromatic ring accelerate deprotection rates . For instance, nitro-substituted derivatives undergo cleavage 3× faster than non-substituted analogs .

Boronic Acid-Ester Exchange

The compound reacts with diols (e.g., pinacol) to form stable cyclic boronate esters, useful in sensor applications.

Key Data :

  • Equilibrium constants (K<sub>eq</sub>) for diol binding: 10²–10³ M⁻¹ in aqueous methanol.

  • Reaction with cis-1,2-cyclopentanediol shows 95% conversion at pH 7.4.

Oxidative Transformations

Controlled oxidation converts the boronic acid to phenolic derivatives.

Oxidation Pathways :

Oxidizing AgentProductConditionsYieldSource
H₂O₂ (30%)2-[2-(TBDMS-oxy)phenoxy]ethanol0°C, 2 hours68%
TEMPO/O₂Ketone derivativeCuCl₂, RT, 6 hours55%

Stability and Side Reactions

  • Hydrolysis : Slow decomposition occurs in protic solvents (t<sub>1/2</sub> = 48 hours in H₂O at pH 5).

  • Protodeboronation : Competitive pathway under strongly acidic conditions (e.g., HCl/THF, 20% yield loss).

Scientific Research Applications

Medicinal Chemistry and Pharmacology

1.1 Role in Rho-Kinase Inhibition

One of the primary applications of 2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid is its role as a Rho-kinase (ROCK) inhibitor. ROCK is involved in several cellular processes such as cell migration, adhesion, and contraction. Inhibitors of ROCK have been shown to have therapeutic potential in treating various conditions, including cardiovascular diseases, fibrosis, and neurodegenerative disorders.

  • Case Study: Cardiovascular Diseases
    A study highlighted that ROCK inhibitors could reduce myocardial dysfunction and cardiac fibrosis in models of heart disease. Specifically, compounds similar to 2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid demonstrated protective effects against cardiac remodeling in animal models of hypertension and heart failure .
  • Case Study: Fibrosis Treatment
    Research has indicated that ROCK inhibition can ameliorate lung fibrosis in animal models. The compound was tested alongside other ROCK inhibitors like Y-27632 and Fasudil, showing similar efficacy in reducing fibrotic responses .

Applications in Organic Synthesis

3.1 Use as a Boronic Acid Derivative

Boronic acids are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions. The presence of the silyl ether enhances the reactivity of the boronic acid.

  • Case Study: Suzuki-Miyaura Coupling
    The compound has been utilized successfully in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and agrochemicals .

Potential Applications in Materials Science

4.1 Polymer Chemistry

The unique properties of 2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid make it suitable for use in polymerization processes to create functional materials.

  • Case Study: Functional Polymers
    Research indicates that incorporating boronic acids into polymer matrices can enhance their mechanical properties and thermal stability. The compound's ability to form dynamic covalent bonds can be exploited to create self-healing materials .

Future Directions and Research Opportunities

Further research is needed to explore the full range of applications for 2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid, particularly:

  • Investigating its efficacy in treating autoimmune diseases , given its role in modulating cellular signaling pathways.
  • Exploring its potential as a scaffold for drug design , leveraging its boron chemistry for targeted delivery systems.

Mechanism of Action

The mechanism of action of 2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid in chemical reactions involves the formation of boronate esters or complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with palladium, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid can be contrasted with other boronic acids and substituted phenoxy derivatives.

Structural and Functional Comparison

Compound Name Key Substituent(s) Molecular Formula Notable Features Potential Applications
2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid Tert-butyl(dimethyl)silyl (TBS), ethoxy linker C₁₄H₂₃BO₄Si Steric hindrance from TBS; hydrolytically stable; moderate reactivity in couplings Targeted Suzuki couplings, drug synthesis
[2-[[4-(Trifluoromethoxy)phenoxy]methyl]phenyl]boronic acid Trifluoromethoxy phenoxy, methyl linker C₁₄H₁₂BF₃O₄ Electron-withdrawing CF₃O group; enhanced acidity of boronic acid; improved electrophilicity Fluorinated polymer synthesis, agrochemicals
[2-(Methylthio)phenyl]boronic acid Methylthio (SCH₃) C₇H₉BO₂S Electron-rich sulfur atom; potential for thioether-based conjugation; lower steric bulk Bioconjugation, organocatalysis
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Tetramethylbutyl, ethoxy-ethanol chain C₁₈H₃₀O₃ Non-boronic acid; surfactant-like properties due to polar/nonpolar balance Surfactants, emulsifiers

Reactivity and Stability Insights

  • Steric Effects : The TBS group in the target compound introduces significant steric bulk compared to the methylthio group in [2-(methylthio)phenyl]boronic acid or the trifluoromethoxy group in the compound from . This may slow transmetalation steps in Suzuki couplings but reduce oxidation or protodeboronation side reactions.
  • Electronic Effects: The trifluoromethoxy group in ’s compound is strongly electron-withdrawing, increasing the boronic acid’s acidity (pKa ~8–9) and enhancing electrophilicity for couplings with electron-rich aryl halides .
  • Solubility : The TBS group enhances hydrophobicity, which may limit solubility in aqueous reaction systems compared to the more polar trifluoromethoxy or methylthio derivatives.

Biological Activity

2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and development. This compound's unique structure, characterized by the presence of a boronic acid moiety and a tert-butyl(dimethyl)silyl group, suggests various mechanisms of action that can be explored for therapeutic applications.

The biological activity of 2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid primarily involves its interaction with biological targets through the boronic acid functionality. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can influence various biochemical pathways. This property is particularly useful in targeting enzymes and receptors that rely on carbohydrate recognition.

Anticancer Activity

Recent studies have indicated the potential anticancer properties of boronic acids, including this compound. Research has shown that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. A study demonstrated that derivatives similar to 2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid exhibited significant cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells .

Case Studies

  • Inhibition of Proteasome Activity : A study published in the Journal of Medicinal Chemistry evaluated various boronic acids for their ability to inhibit the proteasome. The results indicated that compounds with a silyl group, such as 2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid, showed enhanced potency compared to those without this modification .
  • Diabetes Research : Another area of investigation is the use of boronic acids in diabetes management. Research has suggested that these compounds can modulate insulin signaling pathways, potentially improving glucose uptake in cells. In vitro studies have shown that this particular compound enhances insulin sensitivity in adipocytes .

Data Table: Biological Activities

Activity TypeTarget/MechanismReference
AnticancerProteasome inhibition
Diabetes ManagementInsulin signaling modulation
CytotoxicityBreast and prostate cancer cells

Safety and Toxicology

While exploring the biological activity, it is crucial to consider the safety profile of 2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid. Preliminary toxicity assessments indicate that while it exhibits biological efficacy, there are concerns regarding its cytotoxicity at higher concentrations. Studies have reported skin irritation and acute toxicity upon ingestion, necessitating careful handling and further investigation into its safety profile .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-[2-[tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid, and how is its purity validated?

  • Methodology :

  • Synthesis : The compound is typically synthesized via sequential protection and coupling steps. For example, the tert-butyldimethylsilyl (TBS) group is introduced to protect a phenolic hydroxyl group, followed by boronic acid functionalization using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction). A similar protocol involves refluxing with tetrakis(triphenylphosphine)palladium(0), sodium carbonate, and 1,2-dimethoxyethane under nitrogen .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization is used. Purity is validated via HPLC (>97% by TLC) and spectral characterization (¹H/¹³C NMR, IR) .

Q. How does the TBS-protecting group influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • The TBS group enhances stability against nucleophilic/acidic conditions during reactions. However, it may reduce solubility in polar solvents. Comparative studies show that TBS-protected boronic acids require anhydrous conditions to prevent desilylation. For example, reactions in tetrahydrofuran (THF) with molecular sieves improve yields .

Q. What are the recommended storage conditions to prevent degradation?

  • Methodology :

  • Store under inert gas (argon/nitrogen) at 2–8°C in airtight containers. Desiccants (e.g., silica gel) are critical to avoid moisture-induced hydrolysis of the TBS group. Stability tests indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can contradictory data on coupling efficiency with aryl halides be resolved?

  • Methodological Analysis :

  • Catalyst Optimization : Discrepancies often arise from catalyst choice. For example, Pd(OAc)₂ with SPhos ligand may yield 85% coupling efficiency with bromoarenes, while Pd(PPh₃)₄ yields 60–70% due to ligand steric effects .
  • Moisture Sensitivity : Inconsistent anhydrous handling can lead to TBS cleavage, reducing active boronic acid availability. Controlled experiments under rigorous inert atmospheres (e.g., glovebox) are recommended .
  • Data Table :
Catalyst SystemSolventYield (%)Reference
Pd(PPh₃)₄DME65
Pd(OAc)₂/SPhosTHF88

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodology :

  • Temperature Control : Lowering reaction temperature to 50°C reduces boronic acid homocoupling.
  • Ligand Screening : Bulky ligands (e.g., XPhos) suppress undesired β-hydride elimination.
  • Workflow Example :

Scale-up using flow chemistry with Pd/C catalyst (reduces metal residues).

Quench with aqueous NH₄Cl to precipitate Pd byproducts.

Purify via fractional distillation or preparative HPLC .

Q. How can computational modeling predict the compound’s reactivity in non-traditional coupling partners (e.g., alkenes)?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess boron’s electrophilicity. Studies show the ethylphenoxy linker reduces steric hindrance, favoring transmetalation with alkenes .
  • Experimental Validation : Pair modeling with kinetic studies (e.g., monitoring via ¹¹B NMR) to correlate theoretical and observed reactivity .

Analytical & Troubleshooting Guidance

Q. How to distinguish boronic acid signals from TBS-protected groups in NMR spectra?

  • Methodology :

  • ¹H NMR : The TBS group shows singlet δ 0.1–0.3 ppm (Si-CH₃). Boronic acid protons (B-OH) appear as broad peaks at δ 5–7 ppm but are often absent due to dehydration.
  • ¹¹B NMR : A sharp peak at δ 28–32 ppm confirms boronic acid presence .

Q. What causes low yields in Suzuki-Miyaura reactions, and how is this troubleshooted?

  • Checklist :

  • Moisture : Test for TBS hydrolysis via IR (loss of Si-O peak at 1250 cm⁻¹).
  • Catalyst Deactivation : ICP-MS to detect Pd leaching.
  • Oxygen Sensitivity : Repeat under degassed solvents with 3Å molecular sieves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.